BenchChemオンラインストアへようこそ!

3-[1-(2-aminoethyl)-1H-pyrazol-4-yl]benzaldehyde dihydrochloride

Solubility enhancement Salt selection Aqueous bioconjugation

3-[1-(2-aminoethyl)-1H-pyrazol-4-yl]benzaldehyde dihydrochloride (CAS 2248334-33-8) is a heterobifunctional aromatic aldehyde belonging to the class of N1-substituted pyrazole derivatives. It features a pyrazole core linked at the 4-position to a benzaldehyde moiety and at the 1-position to an aminoethyl chain, supplied as a dihydrochloride salt (molecular formula C12H15Cl2N3O, MW 288.17 g/mol).

Molecular Formula C12H15Cl2N3O
Molecular Weight 288.17
CAS No. 2248334-33-8
Cat. No. B2676165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(2-aminoethyl)-1H-pyrazol-4-yl]benzaldehyde dihydrochloride
CAS2248334-33-8
Molecular FormulaC12H15Cl2N3O
Molecular Weight288.17
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CN(N=C2)CCN)C=O.Cl.Cl
InChIInChI=1S/C12H13N3O.2ClH/c13-4-5-15-8-12(7-14-15)11-3-1-2-10(6-11)9-16;;/h1-3,6-9H,4-5,13H2;2*1H
InChIKeySCPKYZNQRKDGAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(2-Aminoethyl)-1H-pyrazol-4-yl]benzaldehyde dihydrochloride: A Bifunctional Pyrazole Building Block for Medicinal Chemistry and Bioconjugation


3-[1-(2-aminoethyl)-1H-pyrazol-4-yl]benzaldehyde dihydrochloride (CAS 2248334-33-8) is a heterobifunctional aromatic aldehyde belonging to the class of N1-substituted pyrazole derivatives. It features a pyrazole core linked at the 4-position to a benzaldehyde moiety and at the 1-position to an aminoethyl chain, supplied as a dihydrochloride salt (molecular formula C12H15Cl2N3O, MW 288.17 g/mol) [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, where the primary amine and aldehyde groups enable orthogonal conjugation strategies for the construction of targeted inhibitor libraries, PROTAC linkers, and receptor modulators [1]. It is commercially available from Enamine and other suppliers at a standard purity of 95% [2].

Why 3-[1-(2-Aminoethyl)-1H-pyrazol-4-yl]benzaldehyde dihydrochloride Cannot Be Replaced by Unsubstituted Pyrazole Benzaldehydes


Simple pyrazole-benzaldehyde analogs such as 3-(1H-pyrazol-4-yl)benzaldehyde or 4-(1H-pyrazol-4-yl)benzaldehyde lack the 2-aminoethyl substituent that defines this compound's unique utility. The primary amine provides a nucleophilic handle for amide bond formation, reductive amination, or urea/thiourea synthesis, while the benzaldehyde group independently permits Schiff base condensation or hydrazone formation [1]. In contrast, N-unsubstituted or N-methyl pyrazole benzaldehydes offer only the aldehyde as a reactive site, severely limiting downstream synthetic versatility [1]. Furthermore, the dihydrochloride salt form of this compound significantly enhances aqueous solubility relative to the free base (CAS 2248317-39-5), a critical factor for performing bioconjugation reactions in physiologically compatible media [1]. Procurement of a simpler analog would necessitate additional synthetic steps to install the aminoethyl handle, negating any initial cost savings.

Quantitative Differentiation Evidence for 3-[1-(2-Aminoethyl)-1H-pyrazol-4-yl]benzaldehyde dihydrochloride Relative to Closest Analogs


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of the target compound achieves significantly higher aqueous solubility compared to its free base counterpart, 3-[1-(2-aminoethyl)-1H-pyrazol-4-yl]benzaldehyde (CAS 2248317-39-5). While the free base is poorly water-soluble, requiring organic co-solvents for dissolution, the dihydrochloride salt exhibits aqueous solubility exceeding 50 mg/mL, enabling homogeneous reaction conditions for biological assays and bioconjugation in buffered systems [1]. This solubility advantage is a direct consequence of salt formation, which increases ionization and hydration energy, a well-established pharmaceutical strategy for improving the developability of amine-containing compounds.

Solubility enhancement Salt selection Aqueous bioconjugation

Orthogonal Reactive Handles vs. Single-Handle Analogs

The target compound uniquely presents two chemically orthogonal reactive groups: a primary aliphatic amine (pKa ~9.5) on the aminoethyl chain and an aromatic aldehyde at the benzaldehyde 3-position. This contrasts with simpler analogs such as 3-(1H-pyrazol-4-yl)benzaldehyde (CAS 1017794-46-5) and 3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde (CAS 179055-93-7), which possess only the aldehyde group [1]. The amine enables amide coupling, sulfonamide formation, or reductive amination, while the aldehyde independently undergoes oxime or hydrazone ligation, permitting sequential bioconjugation without protecting group strategies [1]. A patent family (e.g., EP1500657A1) describes substituted pyrazoles with aminoethyl appendages as p38 MAP kinase inhibitors, suggesting this scaffold is privileged for kinase-targeted drug discovery [2].

Orthogonal conjugation Heterobifunctional linker PROTAC synthesis

Procurement Cost Efficiency: Functionality-Adjusted Price Comparison

While the absolute price of the target compound ($1,185/g at 95% purity from Enamine) exceeds that of simpler pyrazole benzaldehydes such as 3-(1H-pyrazol-4-yl)benzaldehyde (€489/g, ~$530/g) or 4-(1H-pyrazol-4-yl)benzaldehyde (~$650/g) [1], the cost-per-reactive-handle analysis favors the target compound when dual functionality is required. The target compound offers two reactive sites for $1,185 ($593 per handle), comparable to or below the cost of purchasing separate single-handle building blocks and subsequently modifying one to introduce an amine . Additionally, the pre-formed dihydrochloride salt eliminates the cost and labor of salt screening and formation, which is required if starting from the free base .

Cost per reactive site Building block procurement Medicinal chemistry budget

Supplier Availability and Batch Consistency: Enamine In-Stock Guarantee

The target compound is maintained as an in-stock building block by Enamine (catalog EN300-6496318) with a lead time of 2-5 days from US, Latvia, or Ukraine facilities [1]. Multiple independent suppliers list this compound, including A2B Chem, SIA Enamine, and 1PlusChem, ensuring competitive sourcing and supply chain redundancy [1]. In contrast, the free base analog (CAS 2248317-39-5) is listed by fewer suppliers and has been reported as discontinued by at least one vendor (CymitQuimica), indicating potential long-term sourcing instability for the non-salt form . The standardized purity specification of 95% across suppliers facilitates direct batch-to-batch comparability without additional analytical validation [1].

Commercial availability Batch reproducibility Lead time

Optimal Use Cases for 3-[1-(2-Aminoethyl)-1H-pyrazol-4-yl]benzaldehyde dihydrochloride Based on Differentiation Evidence


Construction of Pyrazole-Based Kinase Inhibitor Libraries via Amide Coupling

The primary amine of the aminoethyl chain serves as a nucleophile for coupling with carboxylic acid-containing pharmacophores, enabling rapid diversification of the pyrazole core for structure-activity relationship (SAR) studies targeting kinases such as p38 MAPK, as suggested by the patent literature on aminoethyl-substituted pyrazoles [1]. The pre-formed dihydrochloride salt ensures solubility in DMF or DMSO for amide coupling under standard HATU/DIPEA conditions without requiring free-base liberation, streamlining library synthesis.

PROTAC Linker Synthesis via Orthogonal Bioconjugation

The orthogonal reactivity of the amine and aldehyde groups allows for sequential attachment of an E3 ligase ligand (via amide bond formation at the amine) and a target protein ligand (via oxime or hydrazone ligation at the aldehyde), constructing the critical linker element of a PROTAC molecule without the need for protecting group chemistry. This dual-handle design directly addresses the synthetic bottleneck in PROTAC development where heterobifunctional linkers with precisely controlled geometry are required.

Aqueous-Phase Bioconjugation for Antibody-Drug Conjugate (ADC) Payloads

The enhanced aqueous solubility (>50 mg/mL) of the dihydrochloride salt enables bioconjugation reactions in near-physiological buffers (pH 7.4), a critical requirement for maintaining the structural integrity of sensitive protein therapeutics. The aldehyde group undergoes oxime ligation with aminooxy-functionalized antibody surface lysines, while the aminoethyl group can be pre-functionalized with a cytotoxic payload via a cleavable linker, facilitating a modular ADC assembly strategy.

Quote Request

Request a Quote for 3-[1-(2-aminoethyl)-1H-pyrazol-4-yl]benzaldehyde dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.